(5,5-Dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene
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Overview
Description
(5,5-Dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound features a sulfonylbenzene moiety attached to a chlorinated, branched alkene, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,5-dichloro-3,3-dimethylpent-4-en-1-ol.
Chlorination: The alcohol group is converted to a chlorinated derivative using thionyl chloride (SOCl₂) under reflux conditions.
Sulfonylation: The chlorinated intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to handle the chlorination and sulfonylation steps.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed to maintain consistent reaction conditions and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorinated positions are susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution under mild heating.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Conversion to the corresponding sulfide.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (5,5-Dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene exerts its effects involves:
Molecular Targets: Interaction with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: The compound may interfere with metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(5,5-Dichloro-3,3-dimethylpent-4-en-1-ol): A precursor in the synthesis of the target compound.
Benzenesulfonyl Chloride: Another sulfonylbenzene derivative with different reactivity.
Uniqueness:
Structural Features:
Reactivity: The presence of both chlorinated and sulfonyl groups allows for diverse chemical transformations.
Properties
IUPAC Name |
(5,5-dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O2S/c1-13(2,10-12(14)15)8-9-18(16,17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISFWJDJVLXVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C1=CC=CC=C1)C=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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